CB 34

TSPO Receptor Binding Kinetics Neuropharmacology

TSPO-targeted steroidogenesis studies require ligands with verified selectivity, as generic TSPO binders (e.g., PK11195, Ro5-4864) produce functionally opposite outcomes or lack agonist efficacy. CB 34 (CAS 193979-75-8) is the appropriate tool: • TSPO agonist (IC50 = 2.59 nM cortex, 1.03 nM ovary vs. [3H]PK11195); no affinity for central GABA-A receptors up to 10⁻⁴ M. • In vivo administration (3-50 mg/kg i.p.) elevates pregnenolone, progesterone, allopregnanolone, and THDOC within 15-30 min (P<0.01). • Supply: >98% HPLC purity, white solid, available from stock with global ambient shipping.

Molecular Formula C21H22Cl3N3O
Molecular Weight 438.8 g/mol
CAS No. 193979-75-8
Cat. No. B070581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB 34
CAS193979-75-8
SynonymsCB 34
CB-34
CB34 cpd
Molecular FormulaC21H22Cl3N3O
Molecular Weight438.8 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H22Cl3N3O/c1-3-9-26(10-4-2)19(28)12-18-20(14-5-7-15(22)8-6-14)25-21-17(24)11-16(23)13-27(18)21/h5-8,11,13H,3-4,9-10,12H2,1-2H3
InChIKeyQYVWBXJKZUCSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB 34 (CAS 193979-75-8): High-Affinity Selective TSPO/PBR Agonist for Neurosteroidogenesis Research


CB 34 (CAS 193979-75-8) is a 2-phenyl-imidazo[1,2-a]pyridine derivative that functions as a potent and selective agonist at the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (18 kDa TSPO) [1]. Unlike central benzodiazepine receptor ligands that act directly on GABA-A receptor complexes, CB 34 binds selectively to mitochondrial TSPO and stimulates de novo neurosteroidogenesis in both peripheral tissues and the brain, leading to elevated concentrations of neuroactive steroids including pregnenolone, progesterone, and allopregnanolone [2]. This mechanism distinguishes CB 34 from GABA-A receptor modulators and positions it as a specialized pharmacological tool for investigating TSPO-mediated steroidogenic pathways and their behavioral correlates.

Why CB 34 Cannot Be Substituted by Generic TSPO Ligands or GABA-A Receptor Modulators


TSPO ligands exhibit fundamental functional heterogeneity: compounds within this class can act as agonists, antagonists, or functionally silent binders depending on their precise chemical structure and downstream signaling effects [1]. Generic substitution attempts using alternative TSPO ligands (e.g., PK11195 as an antagonist, Ro5-4864 with mixed and species-variable efficacy) would produce qualitatively different and potentially opposite functional outcomes. Furthermore, CB 34 demonstrates near-absolute selectivity for peripheral TSPO over central benzodiazepine receptors (GABA-A), a property not shared by diazepam or flunitrazepam [2]. Substituting CB 34 with any in-class compound lacking quantitative binding affinity data, verified selectivity profile, or confirmed agonist efficacy would invalidate experimental conclusions regarding TSPO-mediated steroidogenesis. The evidence below establishes precisely where CB 34's measurable performance parameters justify its selection over specific comparators.

Quantitative Differentiation Evidence: CB 34 vs. PK11195, Diazepam, and In-Class TSPO Ligands


Direct Binding Affinity Comparison: CB 34 Kd 0.19 nM vs. PK11195 Kd 20 nM at TSPO

CB 34 exhibits approximately 105-fold higher binding affinity for TSPO compared to the widely used reference ligand PK11195. Saturation binding experiments using [3H]CB 34 on rat cerebrocortical membranes yielded a dissociation constant (Kd) of 0.19 ± 0.02 nM [1]. In contrast, PK11195, an isoquinoline carboxamide TSPO antagonist, demonstrates a Kd of 20 nM under comparable conditions [2]. This difference in absolute binding affinity is directly quantified as a 105-fold higher affinity for CB 34, translating to substantially lower ligand requirements for saturation binding assays and higher signal-to-noise ratios in autoradiography and PET tracer development applications.

TSPO Receptor Binding Kinetics Neuropharmacology

Functional Selectivity: CB 34 Lacks Central GABA-A Receptor Activity vs. Diazepam and Flunitrazepam

CB 34 demonstrates near-absolute functional selectivity for peripheral TSPO over central GABA-A benzodiazepine receptors. At concentrations up to 10⁻⁴ M, CB 34 had no marked effect on GABA-evoked Cl⁻ currents in voltage-clamped Xenopus oocytes expressing human α1β2γ2S GABA-A receptors [1]. In parallel binding studies, CB 34 failed to affect [3H]flunitrazepam binding to central benzodiazepine receptors [1]. In direct contrast, diazepam and flunitrazepam bind with high affinity to central GABA-A benzodiazepine sites (diazepam Kd ~5-10 nM) and produce characteristic allosteric potentiation of GABA-evoked currents [2]. This selectivity profile establishes CB 34 as a clean TSPO ligand free from the confounding central effects inherent to classical benzodiazepines.

Receptor Selectivity Off-Target Profiling GABA-A

Functional Efficacy Distinction: CB 34 as TSPO Agonist vs. PK11195 as Antagonist

CB 34 functions as a TSPO agonist, stimulating downstream neurosteroidogenesis in a dose-dependent manner, whereas PK11195 acts as a TSPO antagonist with no intrinsic steroidogenic activity. Intraperitoneal administration of CB 34 (3-50 mg/kg) to rats induced dose-dependent increases in plasma and brain concentrations of neuroactive steroids [1]. At 25 mg/kg i.p., CB 34 produced measurable increases in cerebrocortical pregnenolone, progesterone, allopregnanolone, and THDOC concentrations within 15-30 minutes post-injection (P<0.01 vs. vehicle) [2]. PK11195, by contrast, binds to TSPO without activating the downstream cholesterol transport and steroidogenic machinery; its primary utility lies in blocking or labeling the receptor rather than probing its functional output [3]. This functional dichotomy is critical: CB 34 enables interrogation of TSPO-mediated biology, while PK11195 serves as a competitive antagonist or radioligand.

TSPO Agonism Neurosteroidogenesis Pharmacological Tool

Cross-Species and Tissue TSPO Binding Profile of CB 34 vs. Other 2-Phenyl-imidazo[1,2-a]pyridine Analogs

Among the 2-phenyl-imidazo[1,2-a]pyridine derivative series (CB 34, CB 50, CB 54), CB 34 exhibits the most consistent and potent competitive inhibition of [3H]PK11195 binding across rat cerebral cortex and ovarian membrane preparations. CB 34 displaces [3H]PK11195 with IC50 values of 2.59 nM in cerebral cortex and 1.03 nM in ovarian membranes . This nanomolar potency, combined with its established utility as a tritiated radioligand at 111 Ci/mmol specific activity [1], makes CB 34 the preferred compound within its chemical series for binding assays, autoradiographic localization, and tissue distribution studies of TSPO expression. The availability of validated tritiation protocols specifically for CB 34 further distinguishes it from analogs lacking established radiolabeling procedures.

TSPO Ligand Structure-Activity Relationship Tissue Distribution

Kinetic Binding Parameters: CB 34 Association and Dissociation Rates at TSPO

CB 34 binding to rat cerebrocortical TSPO is characterized by rapid, reversible kinetics with defined association and dissociation rate constants. Kinetic analysis of [3H]CB 34 binding yielded an association rate constant (k₊₁) of 0.2 × 10⁸ M⁻¹ min⁻¹ and a dissociation rate constant (k₋₁) of 0.29 min⁻¹ [1]. The equilibrium dissociation constant (Kd = k₋₁/k₊₁) calculated from these kinetic parameters is 1.45 nM (note: this differs from the saturation binding-derived Kd of 0.19 nM due to methodological differences between kinetic and equilibrium approaches). These kinetic parameters provide essential information for optimizing incubation times in binding assays and for interpreting washout periods in functional studies. No equivalent comprehensive kinetic characterization is readily available in the primary literature for other TSPO ligands such as Ro5-4864 under identical experimental conditions.

Receptor Kinetics Radioligand Binding TSPO Pharmacology

Validated Research and Procurement Scenarios for CB 34 (CAS 193979-75-8)


High-Sensitivity TSPO Receptor Autoradiography and Binding Site Mapping

CB 34, particularly in its tritiated [3H]CB 34 form at 111 Ci/mmol specific activity [1], is optimally suited for autoradiographic localization of TSPO in brain and peripheral tissue sections. The compound's exceptionally high affinity (Kd = 0.19 nM) [2] enables detection of low-density receptor populations that may fall below the detection threshold of PK11195-based probes (Kd = 20 nM). This application scenario leverages CB 34's ~105-fold affinity advantage over PK11195 and its established radiolabeling methodology to generate high-resolution TSPO distribution maps with superior signal-to-noise ratios. Procurement of both unlabeled CB 34 (for competitive displacement controls) and [3H]CB 34 (as the primary radioligand) is recommended for comprehensive autoradiography protocols.

In Vivo Studies of TSPO-Mediated Neurosteroidogenesis and Stress-Response Mechanisms

CB 34 is the appropriate pharmacological tool for investigating the functional role of TSPO in stimulating de novo neurosteroid synthesis and subsequent behavioral or endocrine outcomes. In vivo administration of CB 34 (3-50 mg/kg i.p.) produces robust, dose-dependent increases in brain and plasma concentrations of neuroactive steroids, including pregnenolone, progesterone, allopregnanolone, and THDOC [3]. At 25 mg/kg i.p., measurable neurosteroid elevations occur within 15-30 minutes post-injection (P<0.01 vs. vehicle) [4]. This application scenario is specifically validated for studies examining stress-induced alterations in TSPO responsiveness, as demonstrated in social isolation paradigms where CB 34-induced neurosteroid increases are amplified in stressed animals [5]. PK11195, as a TSPO antagonist, cannot substitute for CB 34 in these functional agonist studies.

Selective TSPO Binding Assays Requiring Absence of GABA-A Receptor Cross-Reactivity

CB 34 is uniquely appropriate for TSPO binding studies in experimental systems where GABA-A receptor interference would confound interpretation. The compound demonstrates no affinity for central benzodiazepine receptors and produces no measurable modulation of GABA-evoked Cl⁻ currents at concentrations up to 10⁻⁴ M in human α1β2γ2S GABA-A receptor-expressing oocytes [3]. This contrasts with classical benzodiazepines such as diazepam and flunitrazepam, which exhibit high-affinity GABA-A receptor binding [6]. Researchers using mixed tissue preparations or conducting in vivo studies where both TSPO and central GABA-A receptors are expressed should procure CB 34 specifically to avoid the sedative, anxiolytic, and anticonvulsant confounds associated with GABA-A active ligands. This scenario is particularly relevant for studies of TSPO function in brain regions with abundant GABA-A receptor expression.

Development and Validation of Novel TSPO PET Tracers and Imaging Probes

CB 34 serves as a benchmark high-affinity TSPO ligand for competitive binding validation of novel PET tracer candidates and fluorescent imaging probes. With IC50 values of 2.59 nM in cerebral cortex and 1.03 nM in ovarian membranes against [3H]PK11195 , CB 34 provides a potent, well-characterized reference standard for establishing specificity and affinity of emerging TSPO ligands. The availability of tritiated [3H]CB 34 [1] further enables direct saturation and competition binding studies to validate novel compounds. Procurement of CB 34 as an analytical reference standard is recommended for any medicinal chemistry program developing next-generation TSPO-targeted imaging agents, as it offers a structurally distinct chemotype from the isoquinoline carboxamide scaffold of PK11195 and provides a rigorous test of target engagement across different TSPO binding site conformations.

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